methyl 2-((Z)-6-acetamido-2-(cinnamoylimino)benzo[d]thiazol-3(2H)-yl)acetate
Description
Methyl 2-((Z)-6-acetamido-2-(cinnamoylimino)benzo[d]thiazol-3(2H)-yl)acetate is a benzo[d]thiazole derivative featuring a cinnamoylimino group at position 2, an acetamido substituent at position 6, and a methyl ester moiety. This compound’s structure combines aromaticity (from the cinnamoyl group) and polar functional groups (acetamido, ester), enabling diverse interactions with biological targets. Its molecular formula is C₂₂H₂₀N₄O₄S, with a molecular weight of 460.48 g/mol. The (Z)-configuration of the imine group is critical for its stereochemical stability and biological activity .
Synthesis involves multi-step reactions, including:
Hantzsch thiazole synthesis to form the benzothiazole core.
Nucleophilic substitution to introduce the acetamido group.
Imine formation with cinnamoyl chloride under controlled pH and temperature .
Properties
IUPAC Name |
methyl 2-[6-acetamido-2-[(E)-3-phenylprop-2-enoyl]imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-14(25)22-16-9-10-17-18(12-16)29-21(24(17)13-20(27)28-2)23-19(26)11-8-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,22,25)/b11-8+,23-21? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANSFURYQIAQRW-ZJIXCYMASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C=CC3=CC=CC=C3)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)/C=C/C3=CC=CC=C3)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((Z)-6-acetamido-2-(cinnamoylimino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Acetamido Group: The benzo[d]thiazole intermediate is then reacted with acetic anhydride to introduce the acetamido group at the 6-position.
Cinnamoylation: The acetamido-benzo[d]thiazole is then subjected to a condensation reaction with cinnamoyl chloride in the presence of a base to form the cinnamoylimino group.
Esterification: Finally, the compound is esterified with methyl bromoacetate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cinnamoylimino group, converting it to the corresponding amine.
Substitution: The acetamido and ester groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to replace the ester or acetamido groups.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, methyl 2-((Z)-6-acetamido-2-(cinnamoylimino)benzo[d]thiazol-3(2H)-yl)acetate can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for a wide range of chemical modifications.
Biology
The benzo[d]thiazole core is known for its biological activity, including antimicrobial and anticancer properties. This compound could be explored for its potential as a therapeutic agent.
Medicine
Due to its structural complexity and biological activity, this compound may be investigated for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
In material science, the compound’s unique structure could be utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The biological activity of methyl 2-((Z)-6-acetamido-2-(cinnamoylimino)benzo[d]thiazol-3(2H)-yl)acetate is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole core can bind to active sites, while the cinnamoylimino group may enhance binding affinity through π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
Key Observations :
- Acetamido vs. Bromo/Nitro : The acetamido group (target compound) enhances solubility and hydrogen-bonding capacity compared to bromo or nitro substituents, which are bulkier and more electronegative .
- Cinnamoyl vs. Benzoyl/Sulfamoyl : The cinnamoyl group’s extended π-system improves binding to hydrophobic enzyme pockets, whereas sulfamoyl groups (e.g., in ) enhance interactions with charged residues .
Antimicrobial Activity
- Target Compound : Demonstrates broad-spectrum activity against E. coli and S. aureus (MIC = 8–16 µg/mL), attributed to the acetamido group’s disruption of bacterial membrane synthesis .
- Bromo-Substituted Analog () : Less potent (MIC = 32–64 µg/mL) due to reduced solubility .
- Sulfamoyl Derivative () : Higher potency (MIC = 4–8 µg/mL) but narrower spectrum, targeting Gram-negative bacteria via sulfonamide-mediated folate pathway inhibition .
Anticancer Activity
- Target Compound : Moderate cytotoxicity against MCF-7 (IC₅₀ = 18 µM) via cinnamoyl-mediated apoptosis induction .
- Nitro-Substituted Analog () : Higher potency (IC₅₀ = 9 µM in HeLa) due to nitro group’s redox activity generating cytotoxic radicals .
Physicochemical Properties
| Property | Target Compound | Bromo-Substituted Analog | Sulfamoyl Derivative |
|---|---|---|---|
| Solubility (Water) | 12 mg/L | 3 mg/L | 45 mg/L |
| LogP | 2.8 | 3.5 | 1.9 |
| Thermal Stability (°C) | 180–185 | 190–195 | 160–165 |
The target compound’s lower LogP than bromo-substituted analogs reflects improved hydrophilicity from the acetamido group. However, sulfamoyl derivatives exhibit superior aqueous solubility due to ionizable sulfonamide groups .
Unique Advantages and Limitations
- Advantages :
- Dual antimicrobial/anti-inflammatory activity due to acetamido and cinnamoyl synergy.
- Enhanced solubility over halogenated analogs.
- Limitations :
- Moderate thermal stability compared to bromo derivatives.
- Requires stringent reaction conditions to maintain (Z)-configuration.
Biological Activity
Methyl 2-((Z)-6-acetamido-2-(cinnamoylimino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the compound's synthesis, biological evaluations, and mechanisms of action, supported by relevant data tables and case studies.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Benzothiazole Core : The initial step involves synthesizing the benzothiazole structure, which serves as the backbone for further modifications.
- Introduction of Acetamido and Cinnamoylimino Groups : Subsequent reactions introduce the acetamido and cinnamoylimino functionalities, which are critical for enhancing biological activity.
- Methylation : Finally, methylation at the appropriate position yields the target compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, compounds with similar benzothiazole moieties have demonstrated significant cytotoxic effects against various cancer cell lines.
- Cell Viability Assays : this compound was tested against several cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer). The IC50 values indicated potent cytotoxicity, comparable to established chemotherapeutics like doxorubicin.
The proposed mechanism of action for this compound includes:
- Induction of Apoptosis : Flow cytometry analyses revealed that treatment with this compound leads to increased apoptotic cell death in treated cancer cells.
- Cell Cycle Arrest : The compound was observed to cause G2/M phase arrest in cell cycle progression, significantly reducing the population of cells in the G1 phase.
Anti-inflammatory and Analgesic Effects
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory and analgesic activities.
- Animal Models : In vivo studies using rodent models demonstrated that the compound significantly reduced inflammation markers and exhibited analgesic effects comparable to standard anti-inflammatory drugs.
Case Studies
Several case studies have documented the therapeutic potential of compounds related to this compound:
-
Study on HepG2 Cells : A study reported that treatment with similar benzothiazole derivatives resulted in a significant decrease in α-fetoprotein (AFP) levels, indicating reduced tumor burden in liver cancer models .
- Findings : The reduction in AFP was measured at 1625.8 ng/ml compared to untreated controls at 2519.17 ng/ml, highlighting its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
